molecular formula C14H10F3NO B5557397 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide

Cat. No. B5557397
M. Wt: 265.23 g/mol
InChI Key: RIWOTOJQXZXAPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluoro-benzamide compounds typically involves condensation reactions between fluoro-benzoyl chloride and fluoro-aniline derivatives under standard synthetic conditions. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield (88%) through this method, indicating a general pathway that might be applicable to the synthesis of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide (Hehir & Gallagher, 2023).

Molecular Structure Analysis

Molecular structure analysis of fluoro-benzamides reveals significant insights into their aggregation behavior and molecular geometry. A study on a series of N-(difluorophenyl)benzamides demonstrated aggregation via N–H⋯OC intermolecular interactions, often combined with C–H⋯O/F/π interactions and F⋯F contacts, highlighting the role of fluorine in molecular aggregation (Mocilac, Osman, & Gallagher, 2016).

Chemical Reactions and Properties

Fluoro-benzamides participate in diverse chemical reactions, including amide-directed fluorination of C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance. This suggests potential reactions involving 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide in the presence of iron(II) triflate (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of fluoro-benzamides, such as melting points and solubility, are critical for their application. For example, 2,6-Difluorobenzamide, a related compound, was synthesized with a high yield and melting point of 145.4-145.6°C, indicating the potential physical properties of our compound of interest (Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, play a significant role in the application of fluoro-benzamides. The synthesis and study of various fluoro-benzamides have shown these compounds to have significant antimicrobial activities, suggesting that 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide may also exhibit similar properties under certain conditions (Desai, Rajpara, & Joshi, 2013).

Scientific Research Applications

Fluoroamide-Directed C-H Fluorination

A notable application involves the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process allows for chemoselective fluorine transfer to yield corresponding fluorides efficiently. The reaction demonstrates broad substrate scope and functional group tolerance, suggesting the compound's potential in facilitating fluorination reactions without the need for noble metal additives. The mechanism involves short-lived radical intermediates, with F-transfer mediated directly by iron, showcasing the compound's role in advancing fluorination chemistry (Groendyke et al., 2016).

Antimicrobial Applications

Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has highlighted their promising antimicrobial properties. The presence of a fluorine atom at specific positions significantly enhances antimicrobial activity against various bacterial and fungal strains. This insight into the compound's antimicrobial effectiveness underscores its potential in developing new antimicrobial agents (Desai et al., 2013).

Understanding Molecular Aggregation

Studies on N-(difluorophenyl)benzamides have contributed to understanding the role of fluorine in molecular aggregation and complex C–F/C–H disorder. Analysis of crystal structure and computational experiments reveal how fluorine substitution patterns influence molecular aggregation, offering valuable insights into designing molecules with desired physical properties (Mocilac et al., 2016).

Material Science and Polymer Synthesis

The compound has applications in synthesizing novel aromatic polyimides and semiaromatic polyamides with improved thermal properties and solubility in organic solvents. These materials exhibit high degradation temperatures and are suitable for high-performance applications, highlighting the compound's utility in material science and engineering (Butt et al., 2005).

Advanced Fluorination Techniques

Further research emphasizes the compound's role in developing advanced fluorination techniques, such as the use of fluoroform as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This approach showcases innovative methods for incorporating fluorine into organic molecules, contributing to the field of synthetic organic chemistry (Thomoson & Dolbier, 2013).

properties

IUPAC Name

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-8-6-11(16)12(17)7-9(8)14(19)18-13-5-3-2-4-10(13)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWOTOJQXZXAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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